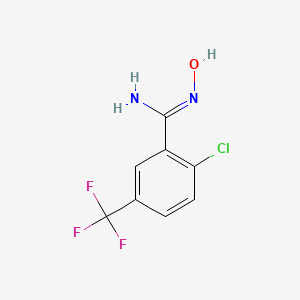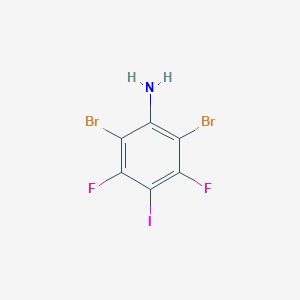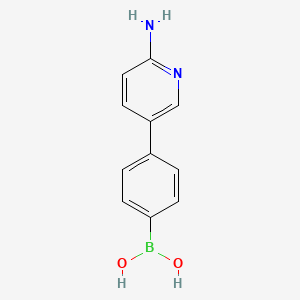
(4-(6-Aminopyridin-3-yl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(6-Aminopyridin-3-yl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound is characterized by the presence of both an aminopyridine and a phenylboronic acid moiety, making it a versatile reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(4-(6-Aminopyridin-3-yl)phenyl)boronic acid can be synthesized through the reaction of 6-aminopyridine with boronic acid or boronic esters. The reaction typically occurs in a suitable solvent such as ethanol at room temperature . Another common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction employs palladium catalysts and can be conducted under mild conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of automated reactors and continuous flow systems can further enhance the production efficiency and yield of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(6-Aminopyridin-3-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The aminopyridine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include various boronic esters, substituted aminopyridines, and other functionalized derivatives .
Applications De Recherche Scientifique
(4-(6-Aminopyridin-3-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (4-(6-Aminopyridin-3-yl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diol-containing molecules. This property is particularly useful in the selective enrichment and separation of biomolecules. The boronic acid moiety interacts with cis-diol groups, forming stable cyclic esters under mild conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Aminopyridine-3-boronic acid: Similar in structure but lacks the phenyl group.
4-Aminophenylboronic acid: Contains a phenylboronic acid moiety but lacks the aminopyridine group.
Phenylboronic acid: A simpler compound with only a phenylboronic acid group.
Uniqueness
(4-(6-Aminopyridin-3-yl)phenyl)boronic acid is unique due to the presence of both an aminopyridine and a phenylboronic acid moiety. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its utility in various applications compared to its simpler counterparts .
Propriétés
Formule moléculaire |
C11H11BN2O2 |
|---|---|
Poids moléculaire |
214.03 g/mol |
Nom IUPAC |
[4-(6-aminopyridin-3-yl)phenyl]boronic acid |
InChI |
InChI=1S/C11H11BN2O2/c13-11-6-3-9(7-14-11)8-1-4-10(5-2-8)12(15)16/h1-7,15-16H,(H2,13,14) |
Clé InChI |
VCQMPUJPOMGNPK-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)C2=CN=C(C=C2)N)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


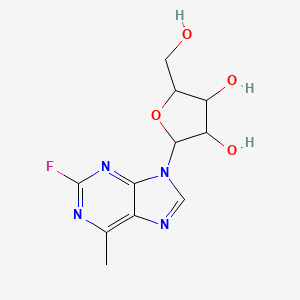
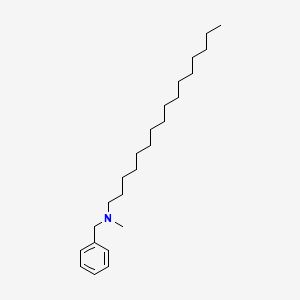

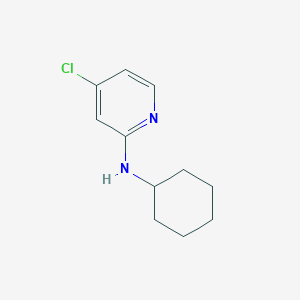
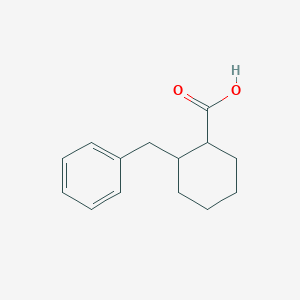
![methyl N-[2,2-difluoro-1,3,3-tris(methoxycarbonylamino)propyl]carbamate](/img/structure/B14003651.png)
![5-chloro-1-N,3-N-bis[4-(N,N'-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide;hydrochloride](/img/structure/B14003655.png)
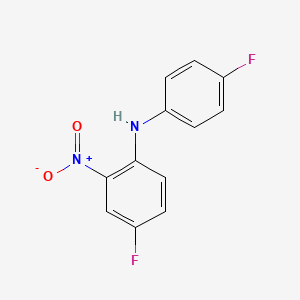
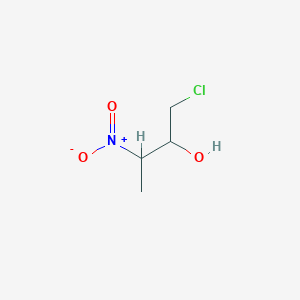

![4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14003681.png)
